2-(2-Cyclobutylethoxy)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2-cyclobutylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O2/c14-10-12-6-1-2-7-13(12)15-9-8-11-4-3-5-11/h1-2,6-7,10-11H,3-5,8-9H2 |
InChI Key |
DDQYOJGDTYJDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCOC2=CC=CC=C2C=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 2 Cyclobutylethoxy Benzaldehyde
Reactivity Profile of the Aldehyde Functionality in 2-(2-Cyclobutylethoxy)benzaldehyde
The aldehyde group is the most reactive site in the molecule for many transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide array of nucleophiles.
Nucleophilic Addition Reactions and their Scope
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The presence of the aromatic ring in this compound makes its aldehyde group generally less reactive than that of aliphatic aldehydes due to the electron-donating resonance effect of the ring, which slightly reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org
The scope of nucleophilic addition reactions for this compound is expected to be broad, encompassing a variety of nucleophiles.
Grignard Reagents and Organolithium Compounds: These strong nucleophiles are expected to react readily with this compound to form secondary alcohols after an aqueous workup. The reaction is generally irreversible. masterorganicchemistry.com
Cyanide Ions: The addition of a cyanide ion (from sources like HCN or NaCN) would lead to the formation of a cyanohydrin. This reaction is a classic example of nucleophilic addition to an aldehyde. masterorganicchemistry.com
Hydride Reagents: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) will add a hydride ion to the carbonyl carbon, reducing the aldehyde to a primary alcohol.
Alcohols: In the presence of an acid catalyst, alcohols can add to the aldehyde to form hemiacetals and subsequently acetals. This is a reversible reaction. masterorganicchemistry.com
Amines: Primary amines are expected to add to the aldehyde to form carbinolamines, which can then dehydrate to form imines (Schiff bases). Secondary amines would likely form enamines.
Table 1: Illustrative Scope of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product |
| Carbon Nucleophile | Cyclohexylmagnesium bromide | 1-(2-(2-Cyclobutylethoxy)phenyl)cyclohexylmethanol |
| Cyanide | Sodium cyanide/HCl | 2-(2-(2-Cyclobutylethoxy)phenyl)-2-hydroxyacetonitrile |
| Hydride | Sodium borohydride | (2-(2-Cyclobutylethoxy)phenyl)methanol |
| Oxygen Nucleophile | Ethanol/H⁺ | 1-(2-(2-Cyclobutylethoxy)phenyl)-1,1-diethoxyethane |
| Nitrogen Nucleophile | Aniline | N-(2-(2-Cyclobutylethoxy)benzylidene)aniline |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents can transform the aldehyde into the corresponding carboxylic acid, 2-(2-cyclobutylethoxy)benzoic acid. Typical reagents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent)
Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild and selective oxidation.
Reduction: The reduction of the aldehyde group to a primary alcohol, (2-(2-cyclobutylethoxy)phenyl)methanol, can be achieved with high efficiency using various reducing agents.
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. nih.gov Polymethylhydrosiloxane (PMHS) in the presence of a suitable catalyst can also be employed for the hydrosilylation reduction of benzaldehydes. researchgate.net
Table 2: Common Oxidation and Reduction Reactions
| Reaction Type | Reagent | Expected Product |
| Oxidation | Potassium permanganate | 2-(2-Cyclobutylethoxy)benzoic acid |
| Oxidation | Tollens' Reagent | 2-(2-Cyclobutylethoxy)benzoic acid |
| Reduction | Sodium borohydride | (2-(2-Cyclobutylethoxy)phenyl)methanol |
| Reduction | H₂ / Pd-C | (2-(2-Cyclobutylethoxy)phenyl)methanol |
Condensation and Derivatization Reactions involving the Aldehyde Moiety
Condensation reactions are a key feature of aldehyde chemistry, allowing for the formation of larger molecules. These reactions often involve the initial nucleophilic addition to the carbonyl, followed by a dehydration step.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) would convert the aldehyde into an alkene. For example, reacting this compound with methyltriphenylphosphonium (B96628) bromide and a strong base would yield 1-(2-cyclobutylethoxy)-2-vinylbenzene.
Aldol (B89426) Condensation: While benzaldehydes lack α-hydrogens and cannot self-condense via an aldol reaction, they can participate in crossed or mixed aldol condensations with other enolizable aldehydes or ketones. For instance, a base-catalyzed reaction with acetone (B3395972) would likely form 4-(2-(2-cyclobutylethoxy)phenyl)but-3-en-2-one.
Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate) in the presence of a weak base like piperidine (B6355638) or pyridine, leading to the formation of a carbon-carbon double bond.
Benzoin (B196080) Condensation: In the presence of a cyanide or thiamine (B1217682) catalyst, two molecules of this compound could potentially undergo a benzoin condensation to form the corresponding α-hydroxy ketone.
Reaction with Dithiols: Condensation with dithiols, such as 2,2'-thiodiethanethiol, can lead to the formation of cyclic thioacetals and larger macrocyclic structures, with the product distribution often dependent on reaction conditions like solvent and concentration. psu.edu
Aromatic Ring Reactivity in this compound
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the presence of the ethoxy group and deactivated by the aldehyde group.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The position of substitution is governed by the directing effects of the existing substituents.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, the presence of the deactivating aldehyde group can make these reactions challenging.
The regioselectivity of these substitutions is determined by the combined influence of the -CHO and -OCH₂CH₂-cyclobutane groups.
Directing Effects of the Ethoxy and Aldehyde Substituents
The directing effects of the two substituents on the aromatic ring are crucial in predicting the outcome of electrophilic substitution reactions.
2-(2-Cyclobutylethoxy) group: This is an alkoxy group, which is a strong activating group and an ortho, para-director. It activates the ring by donating electron density through resonance.
Aldehyde (-CHO) group: This is a deactivating group and a meta-director. It deactivates the ring by withdrawing electron density through both inductive and resonance effects.
In this compound, these two groups are in an ortho position relative to each other. The powerful ortho, para-directing effect of the alkoxy group will dominate. Therefore, incoming electrophiles will be directed to the positions ortho and para to the ethoxy group.
The position para to the ethoxy group (position 5) is sterically accessible and electronically activated.
The position ortho to the ethoxy group (position 3) is also electronically activated but may be subject to some steric hindrance from the adjacent aldehyde group.
The other ortho position (position 1) is already substituted.
Thus, electrophilic substitution is most likely to occur at position 5 of the aromatic ring.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-(2-Cyclobutylethoxy)-5-nitrobenzaldehyde |
| Bromination | Br₂/FeBr₃ | 5-Bromo-2-(2-cyclobutylethoxy)benzaldehyde |
| Sulfonation | SO₃/H₂SO₄ | 2-(2-Cyclobutylethoxy)-5-sulfobenzaldehyde |
Reactivity and Stability of the Cyclobutane (B1203170) Ring in this compound
The cyclobutane ring is a prominent feature of this compound and is expected to be a key determinant of its reactivity. The inherent ring strain of the cyclobutane moiety, estimated to be around 26 kcal/mol, makes it susceptible to reactions that can alleviate this strain.
Ring-Opening Reactions and Strain-Release Phenomena
The significant strain energy of the cyclobutane ring suggests that it could undergo ring-opening reactions under various conditions. These reactions are driven by the thermodynamic favorability of forming less-strained acyclic or larger ring systems.
Hydrogenolysis: In the presence of a suitable catalyst, such as palladium on carbon (Pd/C) and hydrogen gas, the cyclobutane ring could undergo hydrogenolysis. This reaction would cleave one of the C-C bonds of the cyclobutane, leading to the formation of a 2-(4-methylbutoxy)benzaldehyde. The conditions for such a reaction would likely require elevated temperatures and pressures, as is typical for the cleavage of cycloalkanes.
Acid-Catalyzed Ring Opening: Strong acids could potentially catalyze the opening of the cyclobutane ring. Protonation of a carbon atom could lead to a carbocation intermediate that can be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of this opening would depend on the stability of the resulting carbocation.
A hypothetical data table for the potential products of ring-opening reactions is presented below.
| Reaction Type | Reagents and Conditions | Predicted Major Product |
| Hydrogenolysis | H₂, Pd/C, Heat, Pressure | 2-(4-methylbutoxy)benzaldehyde |
| Acid-Catalyzed Opening | H₂SO₄, H₂O | 2-(2-(1-hydroxybutyl))ethoxy)benzaldehyde |
Potential for Cycloaddition Reactions or Ring Expansions
While less common than ring-opening, the strained cyclobutane ring could participate in cycloaddition or ring expansion reactions under specific conditions.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a hallmark of alkene chemistry, but the reverse, a cycloreversion, is also possible under thermal or photochemical stimulation, though less likely for a saturated cyclobutane ring without appropriate activating groups. More plausible would be transition-metal-catalyzed reactions that proceed through a metallacyclopentane intermediate, which could then undergo further transformations.
Ring Expansion: Rearrangement reactions, such as the Wagner-Meerwein rearrangement, could potentially lead to ring expansion to a more stable cyclopentane (B165970) or cyclohexane (B81311) ring, especially if a carbocation is formed adjacent to the cyclobutane ring. However, the ether linkage in this compound is not ideally positioned to facilitate such a rearrangement directly involving the cyclobutane ring itself without prior modification of the molecule.
Degradation and Stability Pathways of this compound
Thermal and Photochemical Stability Considerations
Photochemical Stability: The benzaldehyde (B42025) moiety contains a chromophore that can absorb UV light. This absorption could lead to several photochemical reactions. The aldehyde group could undergo Norrish Type I or Type II cleavage. Furthermore, the presence of the aromatic ring could sensitize the cyclobutane ring to photochemical reactions, although this is less common for saturated cyclobutanes. It is plausible that intramolecular hydrogen abstraction from the cyclobutylethoxy side chain by the excited aldehyde could occur.
A summary of potential degradation products under thermal and photochemical stress is provided in the table below.
| Stress Condition | Potential Degradation Pathway | Possible Products |
| High Temperature | Ring-opening, Oxidation | 2-(4-methylbutoxy)benzaldehyde, 2-(2-Cyclobutylethoxy)benzoic acid |
| UV Irradiation | Norrish Type I/II, Photoreduction | 2-(2-Cyclobutylethoxy)benzene, [2-(2-Cyclobutylethoxy)phenyl]methanol |
Hydrolytic Stability under Various pH Conditions
The hydrolytic stability of this compound is predicted to be primarily dependent on the stability of the ether linkage.
Acidic Conditions (Low pH): Under strongly acidic conditions, the ether linkage could be susceptible to cleavage. Protonation of the ether oxygen would make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 2-hydroxybenzaldehyde and cyclobutylethanol.
Neutral Conditions (pH 7): At neutral pH, the compound is expected to be relatively stable. The ether bond is generally resistant to hydrolysis under neutral conditions, and the aldehyde and cyclobutane groups are also stable.
Basic Conditions (High pH): Under basic conditions, the compound is expected to be largely stable. Ether linkages are generally not cleaved by bases. The aldehyde group could potentially undergo a Cannizzaro reaction under very strong basic conditions if no other reactive species are present, leading to the corresponding alcohol and carboxylic acid.
The predicted hydrolytic stability across a range of pH values is summarized in the table below.
| pH Condition | Predicted Stability | Potential Hydrolysis Products |
| Strongly Acidic (pH < 3) | Low | 2-hydroxybenzaldehyde, Cyclobutylethanol |
| Weakly Acidic to Neutral (pH 3-7) | High | Minimal to no degradation |
| Basic (pH > 8) | High | Minimal degradation (potential for Cannizzaro at very high pH) |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Cyclobutylethoxy Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-Dimensional (¹H, ¹³C) NMR Experiments
¹H NMR: The proton NMR spectrum of 2-(2-Cyclobutylethoxy)benzaldehyde would exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the cyclobutylethoxy side chain. The aromatic region would show a complex splitting pattern typical of a 1,2-disubstituted benzene (B151609) ring. The aldehyde proton would appear as a highly deshielded singlet. The ethoxy and cyclobutyl protons would have characteristic chemical shifts and multiplicities based on their chemical environment and coupling interactions.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde would be significantly downfield. The aromatic carbons would appear in their typical region, with quaternary carbons showing lower intensity. The carbons of the cyclobutylethoxy group would be observed in the aliphatic region of the spectrum.
Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |
| Aromatic (Ar-H) | 6.9 - 7.9 | Multiplets |
| Methylene (B1212753) (-OCH₂-) | 3.9 - 4.2 | Triplet |
| Methylene (-CH₂-Cyclobutyl) | 1.8 - 2.1 | Multiplet |
| Cyclobutyl Methine (-CH-) | 2.2 - 2.5 | Multiplet |
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 195 |
| Aromatic (C-O) | 158 - 162 |
| Aromatic (C-CHO) | 125 - 130 |
| Aromatic (C-H) | 112 - 136 |
| Methylene (-OCH₂) | 68 - 72 |
| Methylene (-CH₂-Cyclobutyl) | 35 - 40 |
| Cyclobutyl Methine (-CH-) | 30 - 35 |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry
Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, confirming the connectivity between the methylene protons of the ethoxy group and the adjacent cyclobutyl methine proton.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connection of the ethoxy group to the aromatic ring at the C2 position and the aldehyde group at the C1 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which could help to ascertain the preferred conformation of the flexible cyclobutylethoxy side chain relative to the benzene ring.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)
EI-MS: In EI-MS, the molecular ion peak (M⁺) would be expected at m/z 204, corresponding to the molecular weight of C₁₃H₁₆O₂. Common fragmentation pathways would likely involve the loss of the aldehyde group (M-29), cleavage of the ether bond, and fragmentation of the cyclobutyl ring.
CI-MS: Using a softer ionization technique like CI-MS would likely result in a more prominent protonated molecule peak [M+H]⁺ at m/z 205, with reduced fragmentation compared to EI-MS.
Predicted Key Fragments in EI-MS
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 204 | [C₁₃H₁₆O₂]⁺ | Molecular Ion |
| 175 | [C₁₂H₁₅O]⁺ | Loss of -CHO |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the ethoxy group |
| 93 | [C₆H₅O]⁺ | Further fragmentation |
Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
ESI-MS: ESI-MS would be particularly useful if the compound were to be analyzed in solution, likely showing the [M+H]⁺ or [M+Na]⁺ adducts.
HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula as C₁₃H₁₆O₂ with high accuracy.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy probes the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring and aliphatic C-H bonds.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, with the aromatic ring vibrations and the C=O stretch also being prominent.
Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aldehyde C-H Stretch | 2720, 2820 | Weak |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Strong |
| C-O-C (Ether) Stretch | 1200 - 1250 (asymmetric) | Medium |
Functional Group Identification and Molecular Fingerprinting
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for the initial identification of functional groups and for providing a unique "molecular fingerprint."
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While experimental data for this specific compound is not publicly available, the expected IR absorption peaks can be predicted based on the analysis of similar molecules like benzaldehyde (B42025) and its ortho-substituted derivatives. nist.govdocbrown.infonist.govchemicalbook.com
Key expected vibrational frequencies include:
A strong and sharp absorption band around 1700-1680 cm⁻¹ , characteristic of the C=O (carbonyl) stretching of the aldehyde group. The position of this band might be slightly lower than in aliphatic aldehydes due to the conjugation with the benzene ring. docbrown.info
C-H stretching vibrations of the aldehyde group are expected to appear as two weak bands in the region of 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ .
Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ .
The C-O-C (ether) linkage would likely show a strong, characteristic stretching band in the region of 1250-1000 cm⁻¹ .
Vibrations associated with the cyclobutyl group would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
The unique combination of these absorption bands provides a distinct IR spectrum that serves as a molecular fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR would be indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Based on the structure, the following proton signals are anticipated:
A singlet for the aldehyde proton (-CHO) in the downfield region, typically between δ 9.5 and 10.5 ppm . chegg.com
A series of multiplets in the aromatic region (δ 7.0-8.0 ppm ) corresponding to the protons on the substituted benzene ring.
Signals for the ethoxy protons (-O-CH₂-CH₂-), likely a triplet for the -O-CH₂- group and another multiplet for the -CH₂- group attached to the cyclobutyl ring.
A complex set of multiplets for the protons of the cyclobutyl ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Key expected chemical shifts include:
A signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 190-200 ppm .
Several signals in the aromatic region (δ 110-160 ppm ) for the carbons of the benzene ring.
Signals for the carbons of the ethoxy chain and the cyclobutyl ring in the aliphatic region.
The precise chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra would allow for the complete assignment of the molecular structure.
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted IR Absorption (cm⁻¹) |
| Aldehyde (-CHO) | 9.5 - 10.5 (singlet) | 190 - 200 | 1700-1680 (C=O stretch), 2850-2820 & 2750-2720 (C-H stretch) |
| Aromatic Ring | 7.0 - 8.0 (multiplets) | 110 - 160 | >3000 (C-H stretch), 1600-1450 (C=C stretch) |
| Ether (-O-CH₂-) | 3.5 - 4.5 (triplet) | 60 - 70 | 1250-1000 (C-O-C stretch) |
| Cyclobutyl Ring | 1.5 - 2.5 (multiplets) | 20 - 40 | Fingerprint Region |
X-ray Crystallography for Absolute Structure Determination of this compound
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby providing the absolute structure of a molecule. While there are no specific X-ray crystal structures reported for this compound in the public domain, the methodology would be the definitive way to confirm its molecular geometry, including bond lengths, bond angles, and torsional angles.
For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.
Analysis of crystal structures of similar ortho-substituted benzaldehydes and other aromatic compounds containing ether linkages can provide insights into the expected solid-state conformation. researchgate.netnih.govmdpi.commdpi.com For instance, the planarity of the benzaldehyde moiety and the orientation of the cyclobutylethoxy side chain would be of significant interest. Intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing, could also be elucidated.
Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. When coupled with mass spectrometry, these methods provide powerful tools for both qualitative and quantitative analysis.
GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. Given that this compound is expected to be reasonably volatile, GC-MS would be an excellent method for its analysis.
In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. Analysis of the mass spectra of related compounds like 2-ethoxybenzaldehyde (B52182) can help in predicting the fragmentation pathways. nist.gov Common fragmentations might include the loss of the aldehyde group, cleavage of the ether bond, and fragmentation of the cyclobutyl ring.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique that is suitable for a wide range of compounds, including those that are not volatile enough for GC-MS. An LC-MS method for this compound would involve separating the compound from any impurities on a liquid chromatography column, followed by detection and identification using a mass spectrometer. docbrown.infochemicalbook.comchemicalbook.com
The choice of the LC column (e.g., reversed-phase) and the mobile phase would be optimized to achieve good separation. The mass spectrometer would provide information on the molecular weight and structure of the eluting compounds. LC-MS is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample.
Preparative High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a powerful technique for purifying compounds. If the synthesis of this compound results in a mixture of products or contains impurities, preparative HPLC can be used to isolate the desired compound in high purity. The principles are similar to analytical HPLC, but on a larger scale, allowing for the collection of purified fractions. hmdb.ca The purity of the collected fractions can then be verified using analytical techniques like analytical HPLC or GC-MS.
| Technique | Principle | Application for this compound |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Purity assessment, identification of volatile impurities, structural elucidation via fragmentation patterns. |
| LC-MS | Separation of compounds in a liquid phase followed by mass analysis. | Purity determination, analysis of non-volatile impurities, quantification in complex matrices. |
| Preparative HPLC | Large-scale separation and purification of compounds. | Isolation of high-purity this compound from reaction mixtures. |
Computational and Theoretical Investigations of 2 2 Cyclobutylethoxy Benzaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized, lowest-energy geometry of a molecule. For 2-(2-Cyclobutylethoxy)benzaldehyde, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. The resulting geometry would reveal the spatial arrangement of the cyclobutyl, ethoxy, and benzaldehyde (B42025) moieties relative to one another, taking into account steric and electronic effects.
Table 1: Predicted Ground State Geometrical Parameters (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C=O bond length (aldehyde) | ~1.21 Å |
| C-O bond length (ether) | ~1.37 Å |
| O-C-C bond angle (ethoxy) | ~109° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzaldehyde ring and the oxygen atom of the ethoxy group. The LUMO is likely to be centered on the carbonyl group and the aromatic ring, which are the primary electron-accepting sites.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would show a negative potential (typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack. The hydrogen atom of the aldehyde group and the aromatic protons would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.
Conformational Analysis and Energetics of this compound
Potential Energy Surface Scans and Identification of Stable Conformers
A potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles, such as the C(ring)-O-C-C and O-C-C-C(cyclobutyl) angles. This process maps the energy landscape of the molecule, allowing for the identification of local energy minima, which correspond to stable conformers. The global minimum would represent the most stable and, therefore, the most populated conformation at equilibrium.
Rotational Barriers of Key Bonds
The PES scan also reveals the energy barriers to rotation around specific bonds. These rotational barriers provide insight into the flexibility of the molecule and the rates of interconversion between different conformers. For this compound, the rotational barrier around the C(aromatic)-O bond would be of particular interest, as it governs the orientation of the ethoxy group relative to the benzaldehyde ring.
Table 3: Predicted Rotational Energy Barriers (Illustrative)
| Bond | Rotational Barrier (kcal/mol) |
|---|---|
| C(aromatic)-O | 3-5 |
Computational Studies of Reaction Mechanisms involving this compound
Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions. For a molecule like this compound, these studies would primarily involve quantum mechanical calculations, most commonly using Density Functional Theory (DFT), to map out the potential energy surface of a given reaction.
A critical aspect of understanding any chemical reaction is the identification of the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. For reactions involving the aldehyde group of this compound, such as nucleophilic addition or condensation, computational methods can precisely locate the geometry and energy of the relevant transition states.
For instance, in a hypothetical reaction of this compound with an amine to form a Schiff base, DFT calculations would be employed. canterbury.ac.uknih.gov The process would involve:
Geometry Optimization: The starting materials (the benzaldehyde derivative and the amine), the expected intermediate (a hemiaminal), and the final product (a Schiff base) would have their geometries optimized to find their lowest energy conformations.
Transition State Search: Algorithms would then be used to locate the transition states for each step. For the formation of the hemiaminal, the TS would involve the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon and a simultaneous proton transfer. canterbury.ac.uknih.gov A second TS would be located for the subsequent dehydration of the hemiaminal to form the final Schiff base. canterbury.ac.uknih.gov
Reaction Coordinate Mapping: Once the transition states are located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the path from the transition state downhill to both the reactants and the products, confirming that the located TS is indeed the correct one connecting the desired species. This mapping provides a detailed visualization of the atomic motions throughout the reaction.
With the energies of the reactants, transition states, and products calculated, the thermodynamic and kinetic feasibility of the reaction can be predicted.
Kinetics: The activation energy (Ea), calculated as the energy difference between the transition state and the reactants, is the key determinant of the reaction rate. A lower activation energy implies a faster reaction.
Computational studies on benzaldehyde derivatives have shown how substituents on the aromatic ring influence these parameters. nih.gov For this compound, the ortho-alkoxy group would be expected to exert both electronic and steric effects, which could be quantified through these calculations.
Below is an illustrative data table showing typical activation energies (ΔE‡) and reaction energies (ΔE) for the two-step formation of a Schiff base from a generic substituted benzaldehyde, as would be determined by DFT calculations.
| Reaction Step | Parameter | Illustrative Energy (kcal/mol) | Description |
| Step 1: Hemiaminal Formation | Activation Energy (ΔE‡₁) | 10 - 20 | Energy barrier for the initial nucleophilic attack. |
| Reaction Energy (ΔE₁) | -5 to -15 | Energy change upon forming the stable hemiaminal intermediate. | |
| Step 2: Dehydration | Activation Energy (ΔE‡₂) | 25 - 40 | Energy barrier for the elimination of a water molecule. This is often the rate-determining step. |
| Reaction Energy (ΔE₂) | 5 - 15 | Energy change to form the final Schiff base and water. | |
| Overall Reaction | Overall Enthalpy (ΔH_rxn) | -5 to 5 | The net energy change of the entire process. |
Note: These values are representative examples based on studies of similar systems and are not specific experimental data for this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are better suited for understanding how molecules behave on a larger scale and over longer timescales. MD simulations model the movement of atoms and molecules based on classical mechanics and a set of rules known as a force field.
For this compound, MD simulations could be used to study:
Solvation: How the molecule orients itself and interacts with different solvents. The ether and aldehyde groups would form hydrogen bonds with protic solvents, while the cyclobutane (B1203170) and benzene (B151609) moieties would engage in van der Waals interactions.
Aggregation: How molecules of this compound interact with each other in a non-polar solvent or in the solid state. MD simulations can predict self-assembly and the formation of aggregates. nih.gov
Interactions with Surfaces or Macromolecules: If studying its application in materials science or pharmacology, MD can simulate its adsorption onto a surface or its binding within the active site of an enzyme. rsc.orgacs.org
An MD simulation tracks the positions and velocities of all atoms over time, allowing for the calculation of properties like the radial distribution function (RDF). The RDF describes how the density of surrounding atoms varies as a function of distance from a reference atom. For example, an RDF for the oxygen atom of the aldehyde group in water would show a sharp peak at a short distance, indicating a well-defined hydration shell due to hydrogen bonding.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation and analysis of compounds like this compound.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, are the standard for predicting NMR chemical shifts (¹H and ¹³C). The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. For this compound, calculations would help distinguish between the various aromatic and aliphatic protons and carbons. libretexts.org
IR Frequencies: The vibrational frequencies that correspond to peaks in an IR spectrum can also be calculated. spectroscopyonline.com After a geometry optimization, a frequency calculation determines the normal modes of vibration. The resulting frequencies often have a systematic error compared to experimental values, so they are typically multiplied by a scaling factor to improve agreement. These calculations can confirm the presence of key functional groups, such as the C=O stretch of the aldehyde and the C-O-C stretches of the ether. For substituted benzenes, the out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. spectra-analysis.comquimicaorganica.org
An illustrative table of predicted vs. expected experimental spectroscopic data is provided below.
| Parameter | Predicted Value (Illustrative) | Expected Experimental Range | Functional Group Assignment |
| ¹H NMR Chemical Shift | δ 10.2 ppm | δ 9.5 - 10.5 ppm | Aldehyde (-CHO) |
| δ 7.0 - 7.8 ppm | δ 6.5 - 8.0 ppm | Aromatic (Ar-H) | |
| δ 4.1 ppm | δ 3.5 - 4.5 ppm | Methylene (B1212753) (-O-CH₂-) | |
| ¹³C NMR Chemical Shift | δ 191 ppm | δ 185 - 195 ppm | Carbonyl (C=O) |
| δ 120 - 160 ppm | δ 110 - 165 ppm | Aromatic (Ar-C) libretexts.org | |
| δ 68 ppm | δ 60 - 75 ppm | Methylene (-O-CH₂-) | |
| IR Frequency | 1695 cm⁻¹ | 1690 - 1715 cm⁻¹ | C=O Stretch (Aldehyde) |
| 1245 cm⁻¹ | 1200 - 1275 cm⁻¹ | Aryl-Alkyl Ether (C-O Stretch) | |
| 755 cm⁻¹ | 735 - 770 cm⁻¹ | Ortho-disubstituted Benzene (C-H bend) quimicaorganica.org |
Note: Predicted values are representative examples derived from computational models of analogous structures. Experimental ranges are typical for the assigned functional groups.
Exploration of Conceptual and Mechanistic Applications of 2 2 Cyclobutylethoxy Benzaldehyde
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
The molecular architecture of 2-(2-cyclobutylethoxy)benzaldehyde, featuring a reactive aldehyde and a bulky ether linkage, makes it a promising starting material for the synthesis of complex organic molecules.
Precursor for Advanced Pharmaceutical Scaffolds
The synthesis of novel pharmaceutical agents often relies on the availability of versatile chemical building blocks. Benzaldehyde (B42025) and its derivatives are fundamental precursors in the pharmaceutical industry, serving as starting points for a wide array of therapeutic compounds. For instance, substituted benzaldehydes are crucial in the construction of heterocyclic systems like quinolines and benzodiazepines, which are core structures in many drugs. mdpi.commdpi.com The aldehyde functionality of this compound can participate in a variety of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, to build these complex scaffolds. mdpi.comdoaj.org
The cyclobutylethoxy group at the ortho position can influence the reactivity and selectivity of these reactions through steric hindrance, potentially directing the formation of specific stereoisomers. youtube.com This controlled stereoselectivity is a critical aspect of modern drug design. Furthermore, the lipophilic nature of the cyclobutyl group can be advantageous for modulating the pharmacokinetic properties of a final drug candidate, such as its membrane permeability and metabolic stability.
To illustrate the potential of this compound as a synthetic precursor, the following table outlines hypothetical reaction pathways to important pharmaceutical scaffolds, starting from this compound.
Table 1: Hypothetical Synthetic Pathways to Pharmaceutical Scaffolds
| Target Scaffold | Reaction Type | Potential Role of this compound |
|---|---|---|
| Quinoline Derivatives | Friedländer Annulation | Provides the aldehyde component for condensation with a ketone containing an α-methylene group. |
| Benzodiazepine Analogs | Cyclocondensation | Acts as the aldehyde source in reaction with an o-phenylenediamine (B120857) derivative. mdpi.com |
Building Block for the Synthesis of Natural Product Analogs
Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often make them difficult to synthesize and modify. The creation of natural product analogs, which retain the biological activity but have improved properties, is a key strategy in drug discovery. Cyclobutane (B1203170) rings are found in a variety of natural products with interesting biological activities. acs.orgacs.org
This compound can serve as a valuable building block for the synthesis of analogs of such natural products. The cyclobutane moiety can be incorporated to mimic the structural features of a natural product, while the benzaldehyde group provides a handle for further chemical elaboration. This allows for the systematic exploration of structure-activity relationships and the optimization of the analog's biological profile.
Potential in Advanced Materials Chemistry and Polymer Science
The unique combination of a polymerizable group (aldehyde) and a bulky, non-polar substituent (cyclobutylethoxy) in this compound suggests its potential utility in the development of advanced materials.
Monomeric Unit for Functional Polymer Development
Benzaldehyde and its derivatives can be used as monomers in the synthesis of functional polymers. researchgate.netnih.gov For example, they can undergo copolymerization with other monomers like vinyl ethers or phthalaldehydes to create polymers with specific properties. acs.orgacs.orgthieme-connect.comacs.org The incorporation of this compound into a polymer backbone could impart several desirable characteristics.
The bulky cyclobutylethoxy group could increase the polymer's glass transition temperature and modify its mechanical properties. Furthermore, the ether linkage offers potential for chemical modification, and the aromatic ring can contribute to the thermal stability of the polymer. Polymers derived from this monomer could find applications in areas such as specialty coatings, membranes, or as components of polymer vesicles for drug delivery. nih.govnih.gov
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Method | Comonomer (if any) | Potential Polymer Properties |
|---|---|---|
| Cationic Copolymerization | Vinyl ethers | Alternating copolymer structure, potentially degradable. acs.org |
| Anionic Copolymerization | Phthalaldehyde | Increased thermal stability, modifiable functionality. acs.orgthieme-connect.com |
Ligand Design in Coordination Chemistry for Catalytic Applications
Ortho-substituted benzaldehydes have been shown to be effective ligands in coordination chemistry. academie-sciences.fr The aldehyde group can coordinate to a metal center, and its reactivity can be exploited to generate more complex ligand architectures. For example, o-(diphenylphosphino)benzaldehyde is a versatile ligand that can coordinate to transition metals in various ways and is a precursor to hemilabile ligands. academie-sciences.fr
Similarly, this compound could be used to design novel ligands for catalytic applications. The ortho-ether group can influence the electronic properties and steric environment of the metal center, thereby tuning the activity and selectivity of the catalyst. rsc.orgrsc.org The aldehyde can be converted into an imine through condensation with a primary amine, creating a bidentate Schiff base ligand. Such ligands are important in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.org
Mechanistic Probes in Bioorganic Chemistry
Understanding the mechanism of action of enzymes and other biological macromolecules is a fundamental goal of bioorganic chemistry. Small molecules that can interact with these systems in a specific manner are invaluable tools for such studies. Benzaldehyde derivatives have been investigated as inhibitors of enzymes like tyrosinase, where the aldehyde group is thought to interact with the active site. nih.gov
Due to its specific substitution pattern, this compound could serve as a mechanistic probe. The cyclobutylethoxy group provides a unique steric and lipophilic signature that could be used to map the active site of an enzyme or receptor. By comparing its activity with that of other substituted benzaldehydes, researchers could gain insights into the structural requirements for binding and inhibition. The aldehyde group can also be used to form covalent linkages with nucleophilic residues in a protein's active site, allowing for the identification and characterization of the target. wikipedia.org
Investigation of Enzyme Active Site Interactions
To understand the potential of this compound as an enzyme inhibitor or probe, detailed biochemical and structural studies would be required. Researchers would typically begin by selecting a target enzyme whose natural substrate bears some resemblance to the benzaldehyde moiety or where the hydrophobic cyclobutylethoxy group might fit into a specific binding pocket.
A hypothetical investigation might involve enzymes such as cyclooxygenases (COX), where the active sites are known to accommodate various hydrophobic substrates. nih.gov The larger active site of COX-2, for example, is known to bind a variety of molecules. nih.gov An initial step would be to perform in vitro enzyme assays to determine if this compound can inhibit the enzyme's activity. Should inhibition be observed, further studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Crystallographic or NMR spectroscopic studies of the enzyme in complex with this compound would be the gold standard to visualize the precise interactions at the atomic level. These studies would reveal which amino acid residues within the active site interact with the cyclobutyl ring, the ethoxy linker, and the benzaldehyde group. This structural data is crucial for understanding the basis of its potency and selectivity and for guiding the design of more effective derivatives.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC₅₀ (µM) | Inhibition Type | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-1 (COX-1) | >100 | - | - |
| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive | Tyr385, Ser530, Arg120 |
| Aldehyde Dehydrogenase | 5.8 | Non-competitive | Cys302, Trp177 |
Note: The data in this table is purely illustrative and not based on experimental results.
Receptor-Ligand Recognition Principles at the Molecular Level
The principles governing how this compound might interact with a biological receptor would be explored through a combination of computational modeling and experimental binding assays. The unique combination of a planar aromatic ring, a flexible ether linkage, and a non-planar cyclobutyl group would dictate its binding profile.
Molecular docking simulations could be employed to predict the binding affinity and orientation of the compound within the binding pocket of various G protein-coupled receptors (GPCRs) or nuclear receptors. These computational models would assess the contributions of hydrophobic interactions, potential hydrogen bonds involving the aldehyde oxygen, and van der Waals forces.
Experimentally, radioligand binding assays or surface plasmon resonance (SPR) could provide quantitative data on the binding affinity (Kd) and the kinetics of association and dissociation. Structure-activity relationship (SAR) studies, where analogs of this compound are synthesized and tested, would further elucidate the importance of each structural component for receptor recognition.
Fundamental Photophysical Studies
The photophysical properties of a molecule are determined by its electronic structure and how it absorbs and dissipates energy. For this compound, these properties would be of interest for potential applications in fluorescence imaging and sensor technology.
Investigation of Electronic Excitation and Emission Mechanisms
The investigation would begin with the measurement of the absorption and emission spectra of this compound in various solvents. The position of the absorption maximum (λ_max,abs_) and the molar extinction coefficient (ε) would provide insights into the energy of the relevant electronic transitions.
The fluorescence spectrum, characterized by the emission maximum (λ_max,em_), and the fluorescence quantum yield (Φ_f_) would quantify the efficiency of the emission process. The Stokes shift, the difference in energy between the absorption and emission maxima, would also be a key parameter. Time-resolved fluorescence spectroscopy could be used to measure the fluorescence lifetime (τ_f_), providing information about the rates of radiative and non-radiative decay processes.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be employed to model the electronic transitions and to understand how the cyclobutylethoxy substituent influences the energy levels of the benzaldehyde chromophore.
Table 2: Hypothetical Photophysical Properties of this compound in Different Solvents
| Solvent | Absorption λ_max (nm) | Emission λ_max_ (nm) | Quantum Yield (Φ_f_) |
| Cyclohexane (B81311) | 295 | 350 | 0.05 |
| Dichloromethane | 300 | 365 | 0.08 |
| Acetonitrile | 302 | 370 | 0.12 |
| Methanol | 305 | 385 | 0.10 |
Note: The data in this table is purely illustrative and not based on experimental results.
Design Principles for Chromophores and Fluorophores based on this compound Core
Based on the fundamental photophysical data, principles for designing new chromophores and fluorophores could be established. The benzaldehyde core itself is a basic chromophore, and its properties can be tuned by modifying its structure. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring could shift the absorption and emission wavelengths.
The cyclobutylethoxy group, while not directly conjugated to the aromatic system, could influence the photophysical properties through steric effects, which might alter the planarity of the molecule in its excited state. It could also provide a handle for attaching the chromophore to other molecules or materials.
Designing new fluorescent probes often involves incorporating a recognition element for a specific analyte. For example, the aldehyde group could be used in condensation reactions to form Schiff bases, leading to a change in the photophysical properties upon binding to a target. researchgate.netnih.gov The design of such probes would be guided by the understanding of the structure-property relationships gleaned from the fundamental studies.
Future Directions and Emerging Research Paradigms for 2 2 Cyclobutylethoxy Benzaldehyde
Development of Novel and Highly Efficient Synthetic Pathways
The future synthesis of 2-(2-cyclobutylethoxy)benzaldehyde will likely move beyond traditional multi-step procedures, which often involve protecting groups and harsh reagents. The focus will be on atom economy and sustainability, aligning with the principles of green chemistry. researchandmarkets.com A primary goal is to devise pathways that are both efficient and environmentally benign.
One promising approach is the direct C-H functionalization of cyclobutylethoxybenzene. This strategy would involve the direct introduction of a formyl group (CHO) onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. Research into transition-metal catalysis, particularly with earth-abundant metals like iron or copper, could unlock selective ortho-formylation, offering a streamlined and cost-effective route to the target molecule.
Furthermore, photoredox catalysis presents a powerful tool for forging the ether linkage or for the final formylation step under mild conditions. By using light as a reagent, these reactions can often proceed at room temperature, significantly reducing the energy consumption of the synthesis. researchandmarkets.com Flow chemistry is another paradigm that promises to enhance the synthesis by providing precise control over reaction parameters, improving yield and safety, and allowing for seamless scalability.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct C-H Formylation | High atom economy, reduced step count. | Achieving high regioselectivity for the ortho position. |
| Photoredox Catalysis | Mild reaction conditions, use of light as a reagent. | Catalyst stability and managing light-source efficiency. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization for specific reaction kinetics. |
Exploration of Unprecedented Reactivity and Derivatization Strategies
The true potential of this compound lies in its capacity for novel chemical transformations. The interplay between the electron-withdrawing aldehyde and the bulky, flexible cyclobutylethoxy group could lead to unprecedented reactivity. Future research will likely focus on leveraging this unique structure to create a diverse library of derivatives with tailored properties.
Derivatization of the aldehyde group is a foundational area for exploration. Beyond standard reactions, researchers may investigate asymmetric catalysis to produce chiral alcohols or amines, which are valuable building blocks in medicinal chemistry. The cyclobutyl group itself offers a unique handle for reaction engineering. Its strained ring system could be a participant in novel ring-opening or ring-expansion reactions, providing access to complex molecular architectures that would be difficult to synthesize otherwise.
Furthermore, the strategic placement of the alkoxy group could be used to direct subsequent reactions on the aromatic ring. This "directing group" effect could be exploited for late-stage functionalization, allowing for the efficient synthesis of a wide array of polysubstituted aromatic compounds. These derivatives could find applications as new pharmaceutical intermediates, specialized polymers, or molecular probes. researchgate.net
Integration with Machine Learning and AI in Chemical Research
The synergy between computational power and chemical synthesis is set to revolutionize how molecules like this compound are studied. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery process on multiple fronts.
One key application is in the de novo design of derivatives. AI algorithms can be trained on vast chemical databases to generate novel molecular structures based on the this compound scaffold, optimized for specific properties such as binding affinity to a biological target or desired photophysical characteristics. These predictive models can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
AI will also play a crucial role in reaction prediction and optimization. By analyzing existing chemical reaction data, ML models can predict the most efficient synthetic routes to the target molecule and its derivatives, even suggesting non-intuitive reaction conditions or catalysts. markwideresearch.com This predictive power extends to forecasting reaction outcomes and identifying potential side products, allowing for more targeted and successful experimental work.
| AI/ML Application Area | Projected Impact on Research | Example |
| De Novo Molecular Design | Rapid generation of novel derivative candidates. | Designing a derivative with predicted high selectivity for a specific enzyme. |
| Retrosynthesis Prediction | Suggestion of novel and efficient synthetic pathways. | An AI tool proposes a two-step synthesis instead of a known five-step route. |
| Property Prediction | In-silico screening of compounds for desired traits. | Predicting the solubility and metabolic stability of virtual derivatives. |
Advanced Characterization Techniques for Dynamic Processes
The cyclobutylethoxy group is not a static entity; it is a flexible chain that can adopt multiple conformations. Understanding these dynamic processes is critical, as they can significantly influence the molecule's reactivity and its interactions with other molecules. Future research will necessitate the use of advanced characterization techniques to probe these dynamics in real-time.
Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), will be instrumental in mapping the spatial relationships between the cyclobutyl, ethoxy, and benzaldehyde (B42025) components. This can provide insights into the predominant conformations in solution.
For faster processes, such as conformational changes on the picosecond to nanosecond timescale, techniques like ultrafast laser spectroscopy will be invaluable. By exciting the molecule with a short pulse of light and monitoring its relaxation, researchers can build a detailed picture of the energy landscape and the dynamics of its structural fluctuations. These advanced methods provide a window into the molecule's behavior that is inaccessible with static characterization tools.
Supramolecular Chemistry and Nanotechnology Applications
The structure of this compound makes it an intriguing candidate for applications in supramolecular chemistry and nanotechnology. The aromatic ring can participate in π-π stacking interactions, while the aldehyde offers a site for reversible covalent bond formation or hydrogen bonding, making it a versatile building block for self-assembling systems.
Researchers may explore the use of this molecule in the creation of "smart" materials. For instance, polymers or gels incorporating this unit could exhibit stimuli-responsive behavior, where changes in pH or light could trigger a change in the material's properties. The cyclobutyl group could play a key role in controlling the packing and morphology of these self-assembled structures.
In nanotechnology, derivatives of this compound could be used to functionalize nanoparticles, providing a way to tune their surface properties or to link them together into larger, ordered arrays. Another exciting possibility is its use in the construction of molecular cages or containers, where the specific shape and size of the cyclobutylethoxy group could influence the guest-binding properties of the resulting structure. These advanced materials could have applications in areas ranging from targeted drug delivery to catalysis. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
